![molecular formula C17H18N4O3S2 B2996223 Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate CAS No. 1351643-88-3](/img/structure/B2996223.png)
Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is a complex organic compound featuring a benzothiazole moiety linked to a thiazole ring through an acetamido bridge. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
作用机制
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The presence of a thiazolidinone ring has been associated with greater anti-inflammatory and analgesic activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways related to their diverse biological activities .
Pharmacokinetics
The polar nature of the thiazole ring, which this compound contains, should improve the pharmacokinetic parameters of the compound, helping to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Thiazole derivatives have been found to induce a variety of effects, including s phase arrest, up-regulation of pro-apoptotic proteins, down-regulation of anti-apoptotic proteins, activation of caspase-3, and induction of mitochondrial dysfunction, leading to cell apoptosis .
Action Environment
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their action and efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate typically involves multi-step organic reactions:
-
Formation of Benzothiazole Intermediate: : The synthesis begins with the formation of the benzothiazole ring. This can be achieved by the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
-
Thiazole Ring Formation: : The thiazole ring is synthesized separately, often through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
-
Linking the Rings: : The benzothiazole and thiazole rings are linked via an acetamido bridge. This step involves the reaction of the benzothiazole intermediate with an appropriate acylating agent to introduce the acetamido group, followed by coupling with the thiazole derivative.
-
Esterification: : The final step involves esterification to introduce the ethyl ester group, typically using ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings. Common oxidizing agents include hydrogen peroxide and peracids.
-
Reduction: : Reduction reactions can target the nitro groups if present, using agents like sodium borohydride or catalytic hydrogenation.
-
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiazole rings. Halogenation, nitration, and sulfonation are typical electrophilic substitutions, while nucleophilic substitutions can involve amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Halogens (for halogenation), nitric acid (for nitration), sulfuric acid (for sulfonation).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines from nitro groups.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
科学研究应用
Chemistry
In chemistry, Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The benzothiazole and thiazole rings are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the benzothiazole moiety.
相似化合物的比较
Similar Compounds
Benzothiazole: Known for its antimicrobial and anticancer properties.
Thiazole: Exhibits a wide range of biological activities, including antibacterial and antifungal effects.
Benzothiazole-2-amine: Used in the synthesis of various pharmaceuticals.
Uniqueness
Ethyl 2-(2-(2-(benzo[d]thiazol-2-yl(methyl)amino)acetamido)thiazol-4-yl)acetate is unique due to its combined benzothiazole and thiazole structure, which provides a versatile platform for chemical modifications and biological interactions. This dual-ring system enhances its potential for diverse applications in medicinal chemistry and material science.
属性
IUPAC Name |
ethyl 2-[2-[[2-[1,3-benzothiazol-2-yl(methyl)amino]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S2/c1-3-24-15(23)8-11-10-25-16(18-11)20-14(22)9-21(2)17-19-12-6-4-5-7-13(12)26-17/h4-7,10H,3,8-9H2,1-2H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRORWUXBHXCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
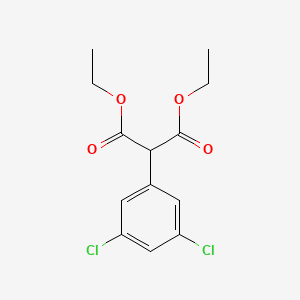
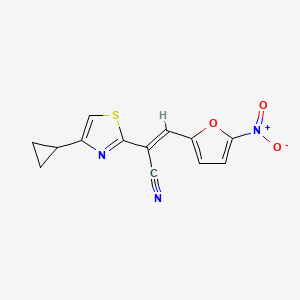
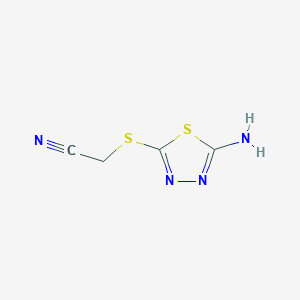
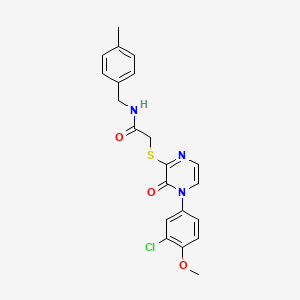

![Methyl 5-[(2-chloro-6-fluorophenyl)methyl]-1,3,4-oxadiazole-2-carboxylate](/img/structure/B2996150.png)
![6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole](/img/structure/B2996152.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2996154.png)
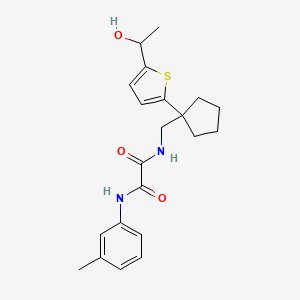
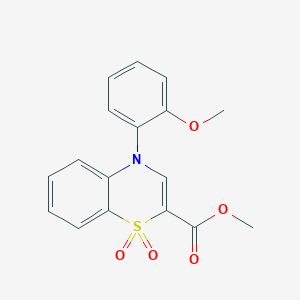
![3-(2-Aminoethyl)-5-[(2,3-dichlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2996158.png)
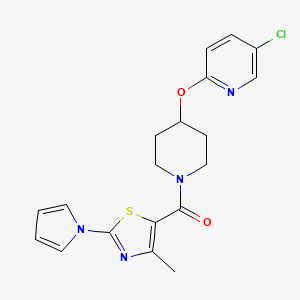
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-[4-(tert-butyl)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2996162.png)
